molecular formula C23H24ClN B13780912 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 69381-54-0

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13780912
CAS No.: 69381-54-0
M. Wt: 349.9 g/mol
InChI Key: UAIHSJSHAQNCDS-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an acidic environment to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

69381-54-0

Molecular Formula

C23H24ClN

Molecular Weight

349.9 g/mol

IUPAC Name

2-benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C23H23N.ClH/c1-18-15-21-13-8-14-22(20-11-6-3-7-12-20)23(21)17-24(18)16-19-9-4-2-5-10-19;/h2-14,18H,15-17H2,1H3;1H

InChI Key

UAIHSJSHAQNCDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C[NH+]1CC3=CC=CC=C3)C(=CC=C2)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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